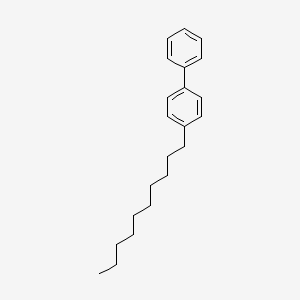

4-n-Decylbiphenyl

Übersicht

Beschreibung

4-n-Decylbiphenyl (4-n-D) is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. 4-n-D is a compound of two phenyl rings linked together by a carbon-carbon bond. It is a colorless, odorless, and non-toxic compound that has been used in a variety of laboratory experiments and research studies. The molecule has been studied for its ability to act as an antioxidant, to promote cell growth, and to act as an anti-inflammatory agent. In addition, 4-n-D has been studied for its potential to act as a neuroprotectant, a cancer-fighting agent, and an anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Application Summary

4-n-Decylbiphenyl is utilized in the synthesis of Schiff bases, which are compounds with a (>C=N-) linkage and are significant in various organic reactions.

Methods and Procedures

The compound is used as a starting material or intermediate in the synthesis process, where it reacts with primary amines under controlled conditions to form Schiff bases.

Results and Outcomes

The resulting Schiff bases exhibit diverse properties and applications, including catalysis and coordination chemistry .

Pharmaceutical Research

Application Summary

In pharmaceutical research, 4-n-Decylbiphenyl is studied for its interactions with nanoparticles, which are crucial in drug delivery systems.

Methods and Procedures

Analytical techniques such as dynamic light scattering and nanoparticle tracking analysis are employed to characterize nanoparticles in formulations containing 4-n-Decylbiphenyl .

Results and Outcomes

The studies aim to optimize nanoparticle sizes for targeted drug delivery, enhancing therapeutic efficacy and reducing side effects .

Materials Science

Application Summary

This compound plays a role in the self-organization of molecules on surfaces, contributing to the development of advanced materials with specific properties.

Methods and Procedures

Scanning tunneling microscopy (STM) is used to observe the self-organization of molecules on substrates like Au(111) surfaces .

Results and Outcomes

The research reveals structures that are significant for the creation of monolayers with potential electronic and optical applications .

Environmental Science

Application Summary

4-n-Decylbiphenyl is involved in studies related to the degradation of environmental pollutants like 4-nitrophenol.

Methods and Procedures

Catalytic reduction experiments are conducted using nanoparticles anchored on supports like CeO2 nanorods to assess the degradation efficiency .

Results and Outcomes

The findings suggest that such systems can effectively reduce pollutants, offering insights into environmental remediation technologies .

Biochemistry

Application Summary

The compound is part of investigations into fluorescent probes for cell imaging, aiding in the study of cellular structures like lipid droplets.

Methods and Procedures

Fluorescent derivatives of 4-n-Decylbiphenyl are synthesized and characterized for their photophysical properties in various solvents .

Results and Outcomes

The research identifies compounds with high lipophilicity as potential probes for imaging applications in cancer cells .

Analytical Chemistry

Application Summary

4-n-Decylbiphenyl is used in the formulation of liquid crystal mixtures for display devices, highlighting its importance in analytical instrumentation.

Methods and Procedures

The transition temperatures of mixtures containing 4-n-Decylbiphenyl are determined to identify compositions suitable for smectic liquid crystal displays .

Results and Outcomes

The eutectic mixture exhibits a wide smectic range and a narrow nematic range, making it suitable for use in display technologies .

These applications demonstrate the versatility of 4-n-Decylbiphenyl in contributing to advancements across various scientific disciplines.

Nonlinear Optics

Application Summary

4-n-Decylbiphenyl is investigated for its potential in nonlinear optics, particularly in the development of non-centrosymmetric phenazine-based halides, which are promising for advanced optoelectronic applications .

Methods and Procedures

The compound is incorporated into organic–inorganic metal halides (OIMHs) due to its π-conjugated feature, enhancing the materials’ nonlinear optical properties .

Results and Outcomes

The synthesized materials exhibit significant second harmonic generation intensities, indicating their suitability for optoelectronic devices .

Environmental Monitoring

Application Summary

The compound’s derivatives are used in the highly sensitive quantification of environmental pollutants like 4-nitrophenol, utilizing the inner filter effect of strong fluorescent carbon dots .

Methods and Procedures

N, S co-doped carbon dots are synthesized and their fluorescence is measured to detect and quantify trace amounts of pollutants .

Results and Outcomes

This method provides a highly sensitive and efficient approach for monitoring environmental contaminants .

Fluorescence Cell Imaging

Application Summary

4-n-Decylbiphenyl derivatives are synthesized for use as fluorescent probes in cell imaging, particularly for visualizing lipid droplets in cancer cells .

Methods and Procedures

The derivatives are photophysically characterized in various solvents, and their specificity for lipid droplets is assessed through fluorescence cell imaging .

Results and Outcomes

Compounds with high lipophilicity emerge as excellent probes, with a correlation found between lipophilicity and lipid droplet specificity .

Safety And Hazards

The safety data sheet for 4-n-Decylbiphenyl indicates that it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). It may also pose a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) .

Eigenschaften

IUPAC Name |

1-decyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-2-3-4-5-6-7-8-10-13-20-16-18-22(19-17-20)21-14-11-9-12-15-21/h9,11-12,14-19H,2-8,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBDFGOLQQVHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384286 | |

| Record name | 4-n-Decylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-n-Decylbiphenyl | |

CAS RN |

93972-02-2 | |

| Record name | 4-Decyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93972-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Decylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

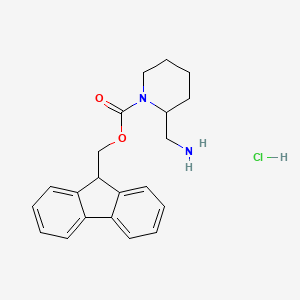

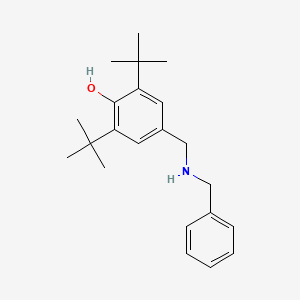

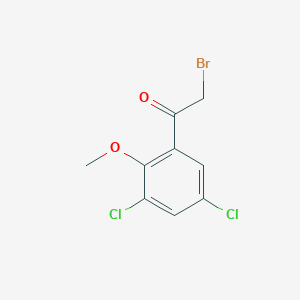

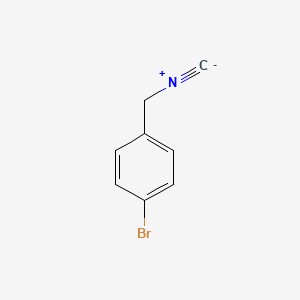

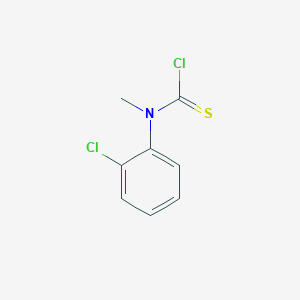

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)